molecular formula C8H10N2O2 B1296696 2-(Hydroxymethyl)benzohydrazide CAS No. 51707-35-8

2-(Hydroxymethyl)benzohydrazide

Cat. No. B1296696
CAS RN: 51707-35-8
M. Wt: 166.18 g/mol
InChI Key: PYUGZJQHOZAYRK-UHFFFAOYSA-N
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Description

“2-(Hydroxymethyl)benzohydrazide” is an organic compound with the molecular formula C8H10N2O2 . It is also known as 2-(hydroxymethyl)benzene-1-carbohydrazide .


Synthesis Analysis

The synthesis of “2-(Hydroxymethyl)benzohydrazide” derivatives can be achieved through a catalyst-free, one-pot reaction of phthalide, hydrazine hydrate, and aldehyde . This approach is advantageous due to its mild reaction conditions, environmentally friendly nature, and the ability to provide a wide range of desired compounds in moderate to excellent yields .


Molecular Structure Analysis

The molecular structure of “2-(Hydroxymethyl)benzohydrazide” is characterized by two adjacent nitrogen atoms in the structure . This structure is common in many important pharmaceutically active molecules .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(Hydroxymethyl)benzohydrazide” derivatives involve the one-pot reaction of phthalide, hydrazine hydrate, and aldehyde . This reaction is efficient and environmentally friendly .


Physical And Chemical Properties Analysis

“2-(Hydroxymethyl)benzohydrazide” is a solid at room temperature . Its molecular weight is 166.18 .

Scientific Research Applications

Synthesis of N′-benzylidene-2-hydroxymethylbenzohydrazides

  • Summary of the Application: 2-(Hydroxymethyl)benzohydrazide is used in the synthesis of (E)-N′-benzylidene-2-(hydroxymethyl)benzohydrazide derivatives . These compounds have a wide range of biological properties and pharmaceutical activity including antibacterial, analgesic, antioxidant, anticonvulsant, anticancer, antitrypanosomal, and anti-inflammatory activity .
  • Methods of Application: The synthesis involves a catalyst-free, one-pot reaction of phthalide, hydrazine hydrate, and aldehyde . This approach is environmentally friendly and can provide a wide range of desired compounds in moderate to excellent yields .
  • Results or Outcomes: The synthesis results in (E)-N′-benzylidene-2-(hydroxymethyl)benzohydrazide derivatives . The advantages of this synthetic approach include mild reaction conditions and an environmentally friendly nature .

Synthesis of New Benzohydrazide Schiff Base

  • Summary of the Application: 2-(Hydroxymethyl)benzohydrazide is used in the synthesis of new Schiff bases . These bases are produced via condensation reaction of 2-hydroxy-3-methoxy benzaldehyde and 2-hydroxy benzaldehyde compounds with benzohydrazide compound .
  • Methods of Application: The synthesis involves a condensation reaction of 2-hydroxy-3-methoxy benzaldehyde and 2-hydroxy benzaldehyde compounds with benzohydrazide compound . The products are investigated by Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and mass spectroscopy .
  • Results or Outcomes: The synthesis results in new Schiff bases . The antibacterial activities of synthesized compounds are scanned versus Staphylococcus aureus (gram-positive) and Escherichia coli (gram negative) strains . The results showed that the Schiff bases compounds illustrated weak effectiveness against S. aureus . At the same time, these compounds are found inactive against E. coli .

Here’s another application of 2-(Hydroxymethyl)benzohydrazide:

Synthesis of Hydrazones, Quinazolines, and Schiff Bases

  • Summary of the Application: 2-(Hydroxymethyl)benzohydrazide is used in the synthesis of hydrazones, quinazolines, and Schiff bases . These compounds are produced by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) .
  • Methods of Application: The synthesis involves a combination of suitable aldehydes with four hydrazides . The preparation approaches include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
  • Results or Outcomes: The synthesis results in hydrazones, quinazolines, and Schiff bases . The structures of all products are ascertained by a combined use of spectroscopic and X-ray diffraction methods .

Future Directions

The synthesis of “2-(Hydroxymethyl)benzohydrazide” and its derivatives remains a hot topic due to their significance to pharmaceuticals and agrochemicals . New approaches for synthesizing hydrazine derivatives and preparing novel types of hydrazine structures are being explored .

properties

IUPAC Name

2-(hydroxymethyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-10-8(12)7-4-2-1-3-6(7)5-11/h1-4,11H,5,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUGZJQHOZAYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310679
Record name 2-(hydroxymethyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)benzohydrazide

CAS RN

51707-35-8
Record name 51707-35-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230275
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(hydroxymethyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXYMETHYL-BENZOIC ACID HYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Alifu, M Nizhamu, K Ablajan - Research on Chemical Intermediates, 2019 - Springer
We report an efficient, catalyst-free, one-pot synthesis of (E)-N′-benzylidene-2-(hydroxymethyl)benzohydrazide derivatives by the one-pot reaction of phthalide, hydrazine hydrate and …
Number of citations: 4 link.springer.com
B Mitra, GC Pariyar, P Ghosh - Green Organic Reactions, 2021 - Springer
Solvents play an imperative task in chemical reactions. In recent years, green and sustainable chemistry has demanded the improvement of new synthetic protocols that shrink waste …
Number of citations: 3 link.springer.com

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